3-cyclobutyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-cyclobutyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
It is known that compounds containing the 1,2,4-triazole ring, such as this one, often target heme proteins, which cocatalyze cytochrome p-450-dependent 14α-demethylation of lanosterol . This process is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
1,2,4-triazoles typically interact with their targets through hydrogen-bonding and dipole interactions with biological receptors . These interactions can lead to changes in the target’s function, potentially inhibiting its activity and leading to the desired therapeutic effects .
Biochemical Pathways
Given its potential interaction with heme proteins and the cytochrome p-450 system, it may impact the biosynthesis of ergosterol in fungi . This could disrupt the integrity of the fungal cell membrane, leading to cell death .
Pharmacokinetics
1,2,4-triazole derivatives are generally known to have good pharmacokinetic properties, including improved bioavailability, due to their ability to form hydrogen bonds with different targets .
Result of Action
Compounds containing the 1,2,4-triazole ring have been reported to possess various biological activities such as antimicrobial, antifungal, anti-inflammatory, antioxidant, antiviral, anticancer, analgesic, and anticonvulsant activity depending on the substituents in the ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which then undergoes cyclization to yield the desired triazole compound . The reaction conditions often require the use of a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines and thiols under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Scientific Research Applications
3-cyclobutyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
3,5-Diamino-1,2,4-triazole: Known for its use as an inhibitor of DNA synthesis and antitumor agent.
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene: Another triazole derivative with different substituents.
Uniqueness
3-cyclobutyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the presence of the cyclobutyl and dimethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-cyclobutyl-2,4-dimethyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-10-7(6-4-3-5-6)9-11(2)8(10)12/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSDBLZXFNBUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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